3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(3-phenylmethoxyphenyl)methylideneamino]propanamide
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Overview
Description
N’-[3-(benzyloxy)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide is a chemical compound with the molecular formula C22H24N4O2 and a molecular weight of 376.462 g/mol . This compound is known for its unique structure, which includes a benzyloxybenzylidene group and a dimethylpyrazolyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(benzyloxy)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[3-(benzyloxy)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-[3-(benzyloxy)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[3-(benzyloxy)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[3-(benzyloxy)4-methoxybenzylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide
- N’-[4-hydroxybenzylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
- N’-[4-methoxybenzylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
Uniqueness
N’-[3-(benzyloxy)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide is unique due to its specific structural features, such as the benzyloxybenzylidene and dimethylpyrazolyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H24N4O2 |
---|---|
Molecular Weight |
376.5g/mol |
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(3-phenylmethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C22H24N4O2/c1-16-21(17(2)25-24-16)11-12-22(27)26-23-14-19-9-6-10-20(13-19)28-15-18-7-4-3-5-8-18/h3-10,13-14H,11-12,15H2,1-2H3,(H,24,25)(H,26,27)/b23-14- |
InChI Key |
WWFRNMFVPKPQLG-UCQKPKSFSA-N |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C\C2=CC(=CC=C2)OCC3=CC=CC=C3 |
SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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